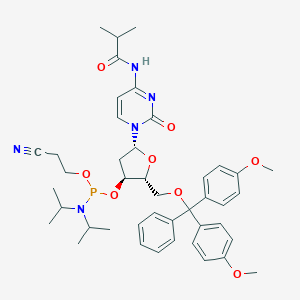

IBU-DC Phosphoramidite

描述

IBU-DC Phosphoramidite is a chemical compound used primarily in the synthesis of oligonucleotides. Oligonucleotides are short sequences of nucleotides, which are the building blocks of DNA and RNA. This compound is essential in the field of molecular biology, particularly in the synthesis of DNA and RNA sequences for various applications, including research, diagnostics, and therapeutics.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of IBU-DC Phosphoramidite involves several steps. The process begins with the protection of the nucleoside’s hydroxyl groups to prevent unwanted reactions. The protected nucleoside is then treated with phosphorodiamidite under the catalytic action of a weak acid to form the phosphoramidite. This method ensures the stability and reactivity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the use of automated systems to ensure consistency and purity. The protected nucleoside is dissolved in an appropriate solvent, and the phosphorodiamidite is added under controlled conditions. The reaction mixture is then purified using chromatography techniques to obtain the final product .

化学反应分析

Types of Reactions

IBU-DC Phosphoramidite undergoes several types of chemical reactions, including:

Oxidation: The phosphite moiety is oxidized to a phosphate group.

Substitution: The nucleoside’s hydroxyl groups are substituted with the phosphoramidite group.

Common Reagents and Conditions

Oxidation: Iodine in tetrahydrofuran and pyridine is commonly used as the oxidizing agent.

Substitution: Weak acids such as tetrazole are used to catalyze the substitution reaction.

Major Products Formed

The major product formed from these reactions is the oligonucleotide with the desired sequence. The phosphoramidite group is converted to a phosphate group, which links the nucleotides together .

科学研究应用

Oligonucleotide Synthesis

IBU-DC Phosphoramidite is primarily utilized as a building block in the solid-phase synthesis of DNA . The isobutyryl protection group ensures the precise assembly of oligonucleotides by protecting the exocyclic amine of cytosine, which is vital for maintaining the integrity of the nucleotide during synthesis . This precision is critical in applications such as:

- Gene Synthesis : Enabling the construction of custom genes for research and therapeutic purposes.

- Molecular Diagnostics : Facilitating the development of oligonucleotide probes used in various diagnostic assays.

- Therapeutic Development : Supporting the creation of antisense oligonucleotides and siRNA for gene silencing applications.

Genetic Research

The use of this compound extends to various aspects of genetic research. Its ability to provide high coupling efficiency makes it ideal for synthesizing complex DNA sequences that can be used to study gene function and regulation. Notable applications include:

- CRISPR-Cas9 Technology : IBU-DC can be integrated into constructs designed for genome editing, enhancing the efficiency and specificity of CRISPR systems.

- Synthetic Biology : The compound supports the design of synthetic pathways by enabling precise control over genetic elements.

Diagnostic Applications

In diagnostics, this compound is instrumental in developing nucleic acid-based tests. Its role includes:

- PCR Amplification : Enhancing the specificity and yield of PCR products through optimized oligonucleotide design.

- Microarray Technology : Serving as a component in the synthesis of probes that are used to detect specific nucleic acid sequences in various samples.

Therapeutic Applications

The therapeutic potential of this compound is significant, particularly in the field of oligonucleotide therapeutics. Applications include:

- Antisense Oligonucleotides (ASOs) : These are designed to bind to specific mRNA targets, modulating gene expression and providing a pathway for treating genetic disorders.

- RNA Interference (RNAi) : The compound can be used to synthesize small interfering RNAs (siRNAs) that silence gene expression, offering potential treatments for diseases such as cancer and viral infections.

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

作用机制

The mechanism of action of IBU-DC Phosphoramidite involves the formation of phosphodiester bonds between nucleotides. The compound reacts with the hydroxyl group of the nucleoside, forming a phosphite triester intermediate. This intermediate is then oxidized to form a stable phosphate diester bond, linking the nucleotides together. This process is repeated to synthesize the desired oligonucleotide sequence .

相似化合物的比较

Similar Compounds

- 2’-Fluoro RNA Phosphoramidites

- Locked Nucleic Acid Phosphoramidites

- 2’-OMe RNA Phosphoramidites

Uniqueness

IBU-DC Phosphoramidite is unique due to its specific protective groups and reactivity, which make it highly efficient for oligonucleotide synthesis. It provides high yields and purity, making it suitable for various applications in research and industry .

生物活性

IBU-DC Phosphoramidite, or 5'-O-DMT-N4-Isobutyryl-2'-deoxycytidine-3'-CE phosphoramidite, is a modified nucleoside used primarily in the synthesis of DNA oligonucleotides. Its unique structure allows for selective incorporation into DNA sequences, making it a crucial component in various biological research applications, including cancer studies and genetic engineering.

- Molecular Formula : C₄₃H₅₄N₅O₈P

- Molecular Weight : 799.891 g/mol

- LogP : 8.61 (indicating high lipophilicity)

- Protection Groups : The isobutyryl group protects the exocyclic amine of cytosine, ensuring specificity during oligonucleotide assembly .

This compound functions as a building block in solid-phase oligonucleotide synthesis. The isobutyryl protection allows for the selective incorporation of 2'-deoxycytidine into DNA strands, which is essential for constructing complex oligonucleotide sequences with desired properties. This capability is particularly valuable in therapeutic applications where precision in sequence design is critical.

Biological Applications

-

Oligonucleotide Synthesis : this compound is extensively used in synthesizing oligonucleotides for various applications, including:

- Gene therapy

- Antisense oligonucleotides

- RNA interference (RNAi) technologies

- Cancer Research : The compound has been utilized in studies aimed at understanding gene expression regulation in cancer cells. Its incorporation into oligonucleotides allows researchers to investigate the effects of specific sequences on cellular processes related to cancer development and progression .

- Diagnostics and Therapeutics : Due to its ability to form stable and specific interactions with complementary nucleic acid sequences, this compound is also explored for diagnostic applications and therapeutic interventions targeting specific genes or pathways involved in diseases.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various biological contexts:

- Study on Oligonucleotide Stability : A study demonstrated that oligonucleotides synthesized using this compound exhibited enhanced stability against nucleolytic degradation compared to those synthesized with standard phosphoramidites. This stability is crucial for therapeutic applications where prolonged circulation time in biological systems is desired .

- Gene Regulation Studies : Research involving the use of this compound-modified oligonucleotides showed significant modulation of gene expression in cancer cell lines. The ability to design oligonucleotides that can selectively bind to mRNA transcripts has opened new avenues for targeted gene silencing .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity and applications of this compound compared to other common phosphoramidites used in oligonucleotide synthesis:

| Phosphoramidite | Molecular Weight (g/mol) | Stability | Applications |

|---|---|---|---|

| IBU-DC | 799.891 | High | Gene therapy, Cancer research |

| Standard DC | 688.56 | Moderate | General oligonucleotide synthesis |

| 2'-OMe-G | 743.82 | Low | RNA modification, reduced activity |

属性

IUPAC Name |

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H54N5O8P/c1-29(2)41(49)45-39-23-25-47(42(50)46-39)40-27-37(56-57(54-26-12-24-44)48(30(3)4)31(5)6)38(55-40)28-53-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-23,25,29-31,37-38,40H,12,26-28H2,1-8H3,(H,45,46,49,50)/t37-,38+,40+,57?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZRTLKYXTXDQF-PBRWWWDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H54N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50551890 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-N-(2-methylpropanoyl)cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

799.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110522-84-4 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-N-(2-methylpropanoyl)cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。